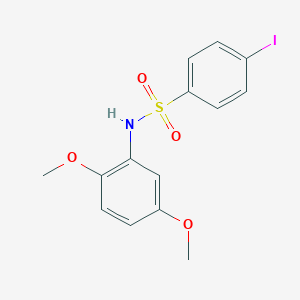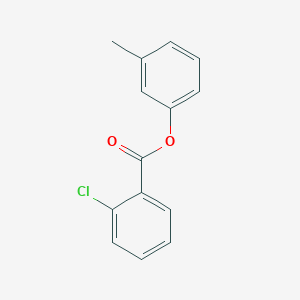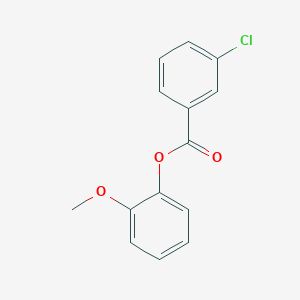![molecular formula C12H15ClO2S B285990 [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid](/img/structure/B285990.png)
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid, also known as CTCE-0214, is a novel anti-inflammatory compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has also been shown to inhibit the activation of microglia, immune cells that play a role in neuroinflammation.
Biochemical and physiological effects:
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in both in vitro and in vivo models. In addition, [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has been shown to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has also been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the advantages of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neuroinflammatory diseases. However, one of the limitations of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid in other disease models, such as traumatic brain injury and stroke. In addition, further studies are needed to elucidate the exact mechanism of action of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid and to optimize its dosing and administration for clinical use.
In conclusion, [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is a novel anti-inflammatory compound that has shown promising results in preclinical studies for its potential therapeutic applications in various disease models. Further research is needed to fully understand its mechanism of action and to optimize its use for clinical applications.
Synthesis Methods
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclohexylmagnesium bromide, followed by the addition of acetic anhydride. The final product is obtained through purification by column chromatography.
Scientific Research Applications
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has been studied for its potential therapeutic applications in various disease models, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and rheumatoid arthritis. In preclinical studies, [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has shown promising results in reducing inflammation and oxidative stress, improving cognitive function, and protecting against neuronal damage.
properties
Molecular Formula |
C12H15ClO2S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C12H15ClO2S/c13-10-5-4-9(16-10)12(8-11(14)15)6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,14,15) |
InChI Key |
CKESAJZEPRELJC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=C(S2)Cl |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)



![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)